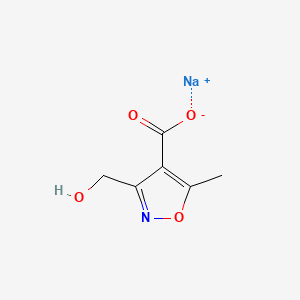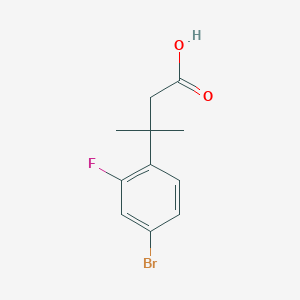
tert-Butyl 6-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 6-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a dihydroquinoxaline structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Esterification: The tert-butyl ester group can be introduced by reacting the carboxylic acid derivative of the quinoxaline with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
tert-Butyl 6-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The dihydroquinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoxaline-1,4-dioxide derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Major Products Formed
Substitution Reactions: Formation of substituted quinoxaline derivatives.
Reduction Reactions: Formation of tetrahydroquinoxaline derivatives.
Oxidation Reactions: Formation of quinoxaline-1,4-dioxide derivatives.
科学研究应用
tert-Butyl 6-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of tert-Butyl 6-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and tert-butyl ester group can influence its binding affinity and selectivity towards these targets.
相似化合物的比较
tert-Butyl 6-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate can be compared with other similar compounds such as:
tert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl 6-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate: Similar structure but with a fluorine atom instead of bromine.
tert-Butyl 6-iodo-3,4-dihydroquinoxaline-1(2H)-carboxylate: Similar structure but with an iodine atom instead of bromine.
属性
分子式 |
C13H17BrN2O2 |
|---|---|
分子量 |
313.19 g/mol |
IUPAC 名称 |
tert-butyl 6-bromo-3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-6-15-10-8-9(14)4-5-11(10)16/h4-5,8,15H,6-7H2,1-3H3 |
InChI 键 |
MQPDOZHEICNIMZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCNC2=C1C=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride](/img/structure/B15312276.png)

![[3-(Oxane-2-amido)phenyl]boronic acid](/img/structure/B15312289.png)
![2-(tert-Butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15312293.png)


![Tert-butyl 4-ethynyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15312307.png)
![1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride](/img/structure/B15312316.png)
![rac-5-({[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B15312322.png)

